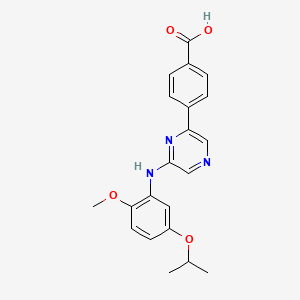
Csnk2A-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Csnk2A-IN-1 is a chemical compound known for its inhibitory effects on the protein kinase CSNK2A1, also known as Casein Kinase 2 alpha 1. This kinase is involved in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of CSNK2A1 has been linked to several diseases, particularly cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Csnk2A-IN-1 typically involves the preparation of pyrimido[4,5-c]quinoline derivatives. One common method includes the use of 5-benzylamine-substituted pyrimido[4,5-c]quinoline derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis process generally follows standard organic synthesis protocols, ensuring high purity and yield through multiple purification steps.
Chemical Reactions Analysis
Types of Reactions
Csnk2A-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. Conditions typically involve the use of polar aprotic solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimido[4,5-c]quinoline derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound .
Scientific Research Applications
Csnk2A-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a chemical probe to study the function of CSNK2A1 in various biochemical pathways.
Biology: Helps in understanding the role of CSNK2A1 in cellular processes such as apoptosis, proliferation, and differentiation.
Medicine: Investigated for its potential therapeutic effects in treating cancers and other diseases associated with CSNK2A1 dysregulation.
Industry: Utilized in the development of new drugs targeting CSNK2A1, contributing to pharmaceutical research and development
Mechanism of Action
Csnk2A-IN-1 exerts its effects by inhibiting the activity of CSNK2A1. This inhibition disrupts the phosphorylation of various substrates involved in critical cellular processes. The molecular targets include proteins such as AKT, STAT3, and TP53, which play significant roles in cell survival, proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
CX-4945: Another inhibitor of CSNK2A1, known for its clinical applications in cancer therapy.
CIGB-300: A cell-permeable cyclic peptide that prevents phosphorylation of specific proteins by CSNK2A1.
Uniqueness
Csnk2A-IN-1 is unique due to its specific structural modifications, which enhance its potency and selectivity towards CSNK2A1.
Properties
Molecular Formula |
C21H21N3O4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-[6-(2-methoxy-5-propan-2-yloxyanilino)pyrazin-2-yl]benzoic acid |
InChI |
InChI=1S/C21H21N3O4/c1-13(2)28-16-8-9-19(27-3)17(10-16)23-20-12-22-11-18(24-20)14-4-6-15(7-5-14)21(25)26/h4-13H,1-3H3,(H,23,24)(H,25,26) |
InChI Key |
YITHRAGTKVMJPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)OC)NC2=NC(=CN=C2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















